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molecular formula C7H8N2O5S B8719002 3-Amino-6-nitrotoluene-4-sulphonic acid CAS No. 41521-55-5

3-Amino-6-nitrotoluene-4-sulphonic acid

Cat. No. B8719002
M. Wt: 232.22 g/mol
InChI Key: FGHYCAHVTIVKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957860

Procedure details

1 mol of 1-amino-3-methyl-4-nitrobenzene, 1,000 ml of one of the solvents indicated below, 198 g of sulphamic acid and the % by volume of catalyst indicated below are reacted analogously to Example 2. The yields of 1-amino-3-methyl-4-nitrobenzene-6-sulphonic acid obtained, and the reaction temperatures are indicated in the table which follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1.[S:12](=[O:16])(=[O:15])([OH:14])N>>[NH2:1][C:2]1[C:7]([S:12]([OH:16])(=[O:15])=[O:14])=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Three
Name
one
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
below are reacted analogously to Example 2

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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